molecular formula C16H16N2O4 B2679612 5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 159470-37-8

5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2679612
CAS No.: 159470-37-8
M. Wt: 300.314
InChI Key: ICEGGZIPPLSFCO-UHFFFAOYSA-N
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Description

5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with a unique structure that combines a pyrimidinetrione core with an allyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 2-(allyloxy)benzaldehyde with 1,3-dimethylbarbituric acid. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro, halogenated, or other substituted phenyl derivatives.

Scientific Research Applications

5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[2-(methoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-{[2-(ethoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-{[2-(propoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

The uniqueness of 5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione lies in its allyloxy group, which imparts distinct chemical and biological properties compared to its methoxy, ethoxy, or propoxy analogs. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1,3-dimethyl-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-4-9-22-13-8-6-5-7-11(13)10-12-14(19)17(2)16(21)18(3)15(12)20/h4-8,10H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEGGZIPPLSFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OCC=C)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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